

Synthesis and Characterization of 5,7-Dimethoxyflavanone: A Technical Guide

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Compound of Interest

Compound Name: 5,7-Dimethoxyflavanone

Cat. No.: B3027302

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Abstract

5,7-Dimethoxyflavanone is a naturally occurring flavonoid derivative belonging to the flavanone subclass. As a methylated flavanone, it exhibits enhanced metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **5,7-dimethoxyflavanone**. It includes established experimental protocols, tabulated spectral data for robust identification, and a discussion of its known biological activities, with a focus on the underlying signaling pathways.

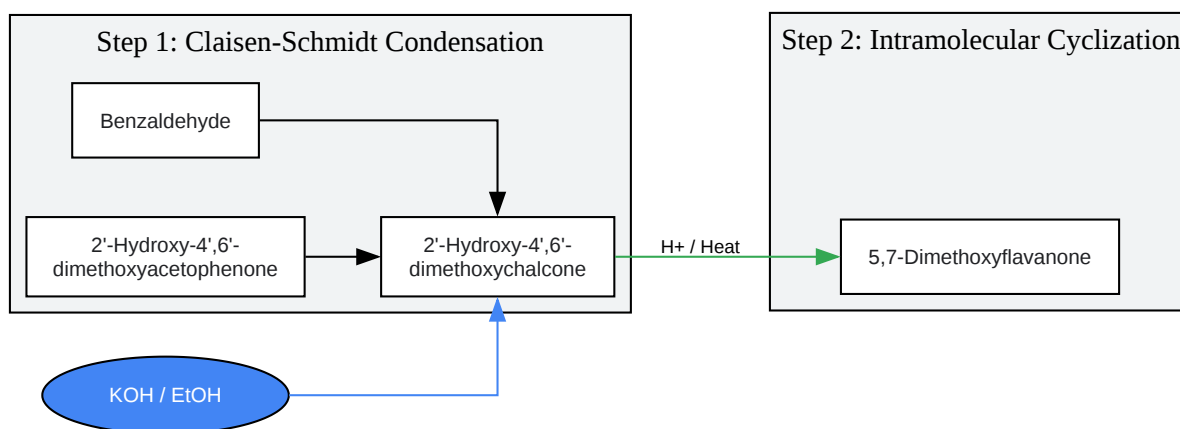
Synthesis of 5,7-Dimethoxyflavanone

The synthesis of **5,7-dimethoxyflavanone** is typically achieved through a two-step process. The first step involves a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular cyclization to yield the final flavanone product.

Synthesis Workflow

The general workflow for the synthesis of **5,7-dimethoxyflavanone** is illustrated below. The process begins with the base-catalyzed condensation of 2'-hydroxy-4',6'-

dimethoxyacetophenone and benzaldehyde to form 2'-hydroxy-4',6'-dimethoxychalcone. This intermediate is then subjected to acid-catalyzed cyclization to yield the target compound.



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Caption: General synthesis workflow for **5,7-dimethoxyflavanone**.

Experimental Protocol

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone

- Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.
- Add benzaldehyde (1.1 eq) to the solution.
- Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v) dropwise with constant stirring.
- Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and acidify with dilute HCl until the pH is acidic.

- The precipitated solid (the chalcone) is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.
- The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of **5,7-Dimethoxyflavanone** (Cyclization of Chalcone)

- Dissolve the purified 2'-hydroxy-4',6'-dimethoxychalcone (1.0 eq) from the previous step in ethanol or a suitable solvent mixture.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
- Reflux the mixture for 2-6 hours. The progress of the cyclization should be monitored by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice water.
- The solid precipitate, **5,7-dimethoxyflavanone**, is collected by filtration.
- Wash the solid with a dilute sodium bicarbonate solution and then with water to remove any remaining acid.
- The crude flavanone is dried and purified by recrystallization, typically from ethanol or methanol, to yield pure crystals.

Characterization Data

The identity and purity of the synthesized **5,7-dimethoxyflavanone** are confirmed using various analytical techniques. The quantitative data are summarized below.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₆ O ₄	[1]
Molecular Weight	284.31 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	108-110 °C	N/A

Spectroscopic Data

The structural elucidation is primarily based on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Table 2.1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.45-7.35	m	-	H-2', H-3', H-4', H-5', H-6'
6.15	d	2.3	H-8
6.08	d	2.3	H-6
5.40	dd	13.0, 3.0	H-2
3.85	s	-	7-OCH ₃
3.81	s	-	5-OCH ₃
3.05	dd	17.0, 13.0	H-3 (ax)

| 2.85 | dd | 17.0, 3.0 | H-3 (eq) |

Table 2.2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
190.5	C-4
162.5	C-7
160.1	C-5
158.8	C-8a
138.5	C-1'
128.8	C-3', C-5'
128.6	C-4'
126.2	C-2', C-6'
105.5	C-4a
93.8	C-6
92.7	C-8
79.2	C-2
55.9	7-OCH ₃
55.5	5-OCH ₃

| 45.8 | C-3 |

Table 2.3: Mass Spectrometry and UV-Vis Data

Technique	Data
Mass (GC-MS)	m/z 284 [M] ⁺ , 180, 152, 122[1]

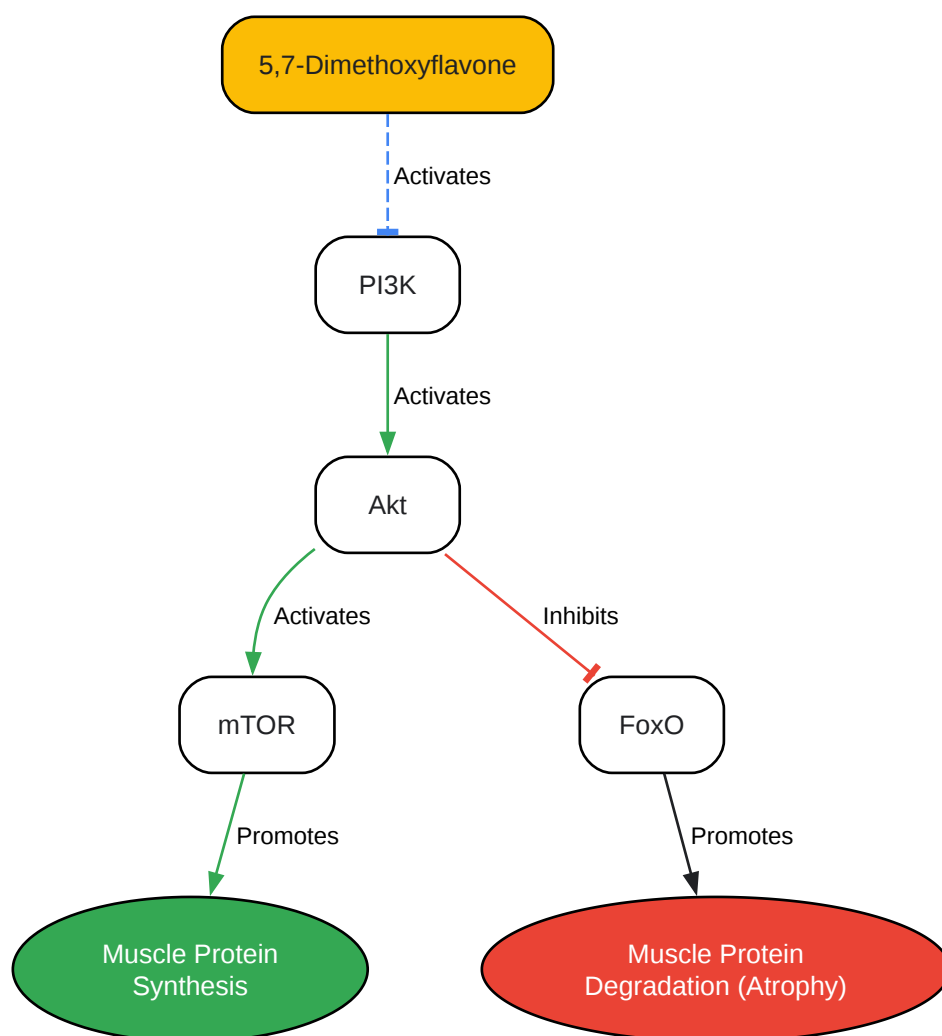
| UV-Vis (MeOH)| λ_{max} at 288 nm and 325 nm |

Biological Activity and Signaling Pathways

While **5,7-dimethoxyflavanone** itself is an object of study, its oxidized counterpart, 5,7-dimethoxyflavone (DMF), has been more extensively investigated for its biological activities. DMF has demonstrated significant potential in mitigating sarcopenia (age-related muscle loss) and exerting anti-inflammatory effects. These activities are attributed to its ability to modulate key intracellular signaling pathways.

Anti-Sarcopenia Effects via PI3K/Akt/mTOR Pathway

5,7-Dimethoxyflavone has been shown to suppress sarcopenia by promoting muscle protein synthesis and inhibiting degradation.[2] It achieves this by stimulating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of Akt leads to the downstream activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis. Simultaneously, activated Akt phosphorylates and inhibits Forkhead box O (FoxO) proteins, preventing the transcription of genes involved in muscle atrophy.

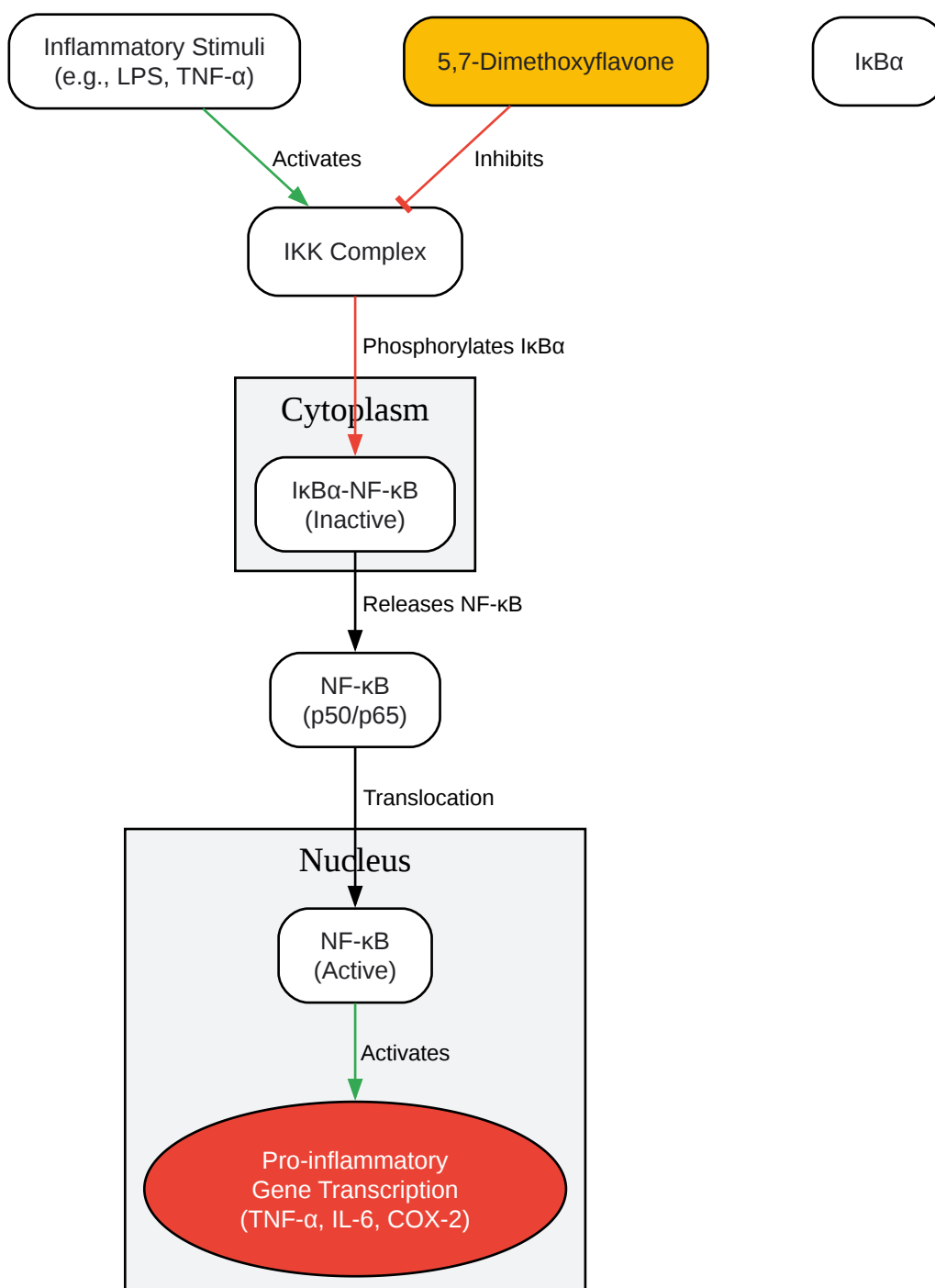


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Caption: Modulation of the PI3K/Akt/mTOR pathway by 5,7-dimethoxyflavone.

Anti-Inflammatory Effects via NF- κ B Pathway

Chronic inflammation is a key driver of many diseases. Flavonoids are known to possess anti-inflammatory properties, often by inhibiting the Nuclear Factor-kappa B (NF- κ B) signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the degradation of the inhibitor of κ B (I κ B α), allowing the NF- κ B (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF- α and IL-6. 5,7-Dimethoxyflavone has been shown to alleviate inflammatory responses by downregulating this pathway, thereby reducing the production of these inflammatory cytokines.



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Caption: Inhibition of the NF-κB inflammatory pathway by 5,7-dimethoxyflavone.

Conclusion

5,7-Dimethoxyflavanone can be reliably synthesized and purified through well-established organic chemistry protocols. Its structure is unequivocally confirmed by a combination of spectroscopic techniques, providing a clear analytical fingerprint for researchers. The biological activities associated with its flavone analogue, particularly in the realms of muscle health and inflammation, highlight the therapeutic potential of this structural class. The modulation of fundamental signaling pathways such as PI3K/Akt and NF- κ B provides a mechanistic basis for these effects, underscoring the value of **5,7-dimethoxyflavanone** and related compounds as lead structures in modern drug discovery and development.

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